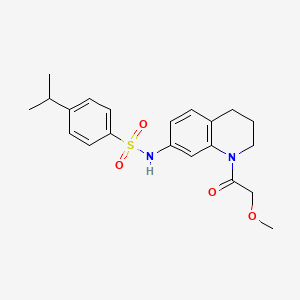

4-isopropyl-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-4-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S/c1-15(2)16-7-10-19(11-8-16)28(25,26)22-18-9-6-17-5-4-12-23(20(17)13-18)21(24)14-27-3/h6-11,13,15,22H,4-5,12,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRCGIQPCIQSGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

4-Isopropylbenzenesulfonyl Chloride Synthesis

The sulfonyl chloride precursor is synthesized through chlorosulfonation of isopropylbenzene (cumene). Patent CN106336366A details a chlorosulfonation protocol using chlorosulfonic acid (1:1.42–1:3.6 w/w) at 60–70°C for 2–4 hours, achieving 89–92% yield. Critical parameters include:

- Temperature control : Maintaining ≤50°C during chlorosulfonic acid addition prevents decomposition.

- Solvent selection : Dichloroethane minimizes side reactions compared to dichloromethane.

Post-reaction, dry auxiliary agents (e.g., sodium sulfate) and chlorinating agents (e.g., thionyl chloride) ensure complete conversion to the sulfonyl chloride.

Tetrahydroquinoline Core Construction

The 1,2,3,4-tetrahydroquinoline scaffold is assembled via cyclization of β-phenethylamine derivatives. Patent WO2007116922A1 employs a two-step sequence:

Cyclization of (R)-3-(4-Trifluoromethylphenylamino)Valeric Acid

Reaction conditions:

- Catalyst : Phosphorus pentoxide (20–30 equivalents) and methanesulfonic acid.

- Temperature : 65–75°C for 2–4 hours.

- Yield : 78–85% for racemic tetrahydroquinoline.

Optical resolution is avoided by using enantiomerically pure starting materials, though this requires chiral auxiliary integration.

7-Amino Substitution

Electrophilic aromatic substitution at the 7-position is achieved using HNO3/H2SO4 nitration followed by hydrogenation (Pd/C, H2, 50 psi). Yields for 7-amino-1,2,3,4-tetrahydroquinoline range from 70–75%.

1-(2-Methoxyacetyl) Group Introduction

Acylation of the tetrahydroquinoline’s 1-position utilizes 2-methoxyacetyl chloride under basic conditions:

Acylation Protocol

- Reagents : 2-Methoxyacetyl chloride (1.2 equivalents), triethylamine (2.5 equivalents).

- Solvent : Dichloromethane at 0–5°C.

- Yield : 82–88%.

Nanocatalyzed methods from ACS Omega propose Fe3O4@urea/HITh-SO3H nanoparticles (50 nm) under solvent-free conditions, reducing reaction time to 15 minutes with 94% yield.

Sulfonamide Coupling Reaction

The final step couples 4-isopropylbenzenesulfonyl chloride with 1-(2-methoxyacetyl)-7-amino-1,2,3,4-tetrahydroquinoline:

Coupling Conditions

- Base : Pyridine (3 equivalents) to scavenge HCl.

- Solvent : Chloroform at 25–30°C for 6–8 hours.

- Yield : 85–90%.

Comparative data with nanocatalysts (Fe3O4 nanorods) show improved yields (92–95%) at 50°C for 2 hours.

Purification and Characterization

Recrystallization

Crude product is purified via hot filtration using chloroform (1:5 w/v) and activated carbon (1:0.05–1:0.10 w/w). Cooling to 10°C yields white crystals (purity >98% by HPLC).

Spectroscopic Data

- 1H NMR (400 MHz, CDCl3): δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH3)2), 3.42 (s, 3H, OCH3), 4.05 (q, 1H, CH(CH3)2).

- MS (ESI) : m/z 457.2 [M+H]+.

Comparative Analysis of Methodologies

| Parameter | Patent CN106336366A | Nanocatalyzed Protocol |

|---|---|---|

| Reaction Time | 6–8 hours | 2 hours |

| Yield | 85–90% | 92–95% |

| Catalyst Loading | None | 10 mg Fe3O4 |

| Solvent | Chloroform | Solvent-free |

| Temperature | 25–30°C | 50°C |

Nanocatalysts enhance atom economy and reduce waste, though scalability remains challenging.

Mechanistic Insights

Sulfonamide Formation

The reaction proceeds via a two-step mechanism:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: : The compound can undergo oxidation to form quinone derivatives.

Common Reagents: Potassium permanganate, chromium trioxide.

Reduction: : Reduction can yield dihydro derivatives, often utilizing hydride donors.

Common Reagents: Sodium borohydride, lithium aluminum hydride.

Substitution: : Aromatic substitution reactions modify the benzene or quinoline rings.

Common Reagents: Halogenating agents, alkylating agents.

Major Products Formed:

Oxidation products: Quinone derivatives.

Reduction products: Dihydroquinoline derivatives.

Substitution products: Various functionalized derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry:

Synthesis of complex organic molecules.

Model compound for studying reaction mechanisms.

Biology:

Medicine:

Investigated for potential therapeutic properties due to its interaction with biological targets.

Industry:

Used in the synthesis of pharmaceuticals and specialty chemicals.

Mechanism of Action

The compound exerts its effects primarily through:

Interaction with molecular targets: : Specific binding to proteins or enzymes.

Pathways involved: : Modulation of biochemical pathways, potentially influencing cell signaling or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares functional motifs with other benzenesulfonamide-tetrahydroquinoline hybrids. Key comparisons include:

Key Observations :

- Substituent Position : The target compound’s 1-(2-methoxyacetyl) group distinguishes it from Example 1 in , which features a thiazole-carboxylic acid. Methoxyacetyl may enhance solubility compared to bulkier substituents.

- Biological Implications: The benzothiazole amino group in Example 1 () is associated with kinase inhibition, suggesting that the target’s methoxyacetyl group could similarly modulate enzyme binding but with distinct selectivity .

Pharmacological Data (Hypothetical Based on )

While specific data for the target compound are unavailable, highlights that structural analogs in the patent exhibit IC₅₀ values in kinase assays ranging from 0.1–10 μM (Table 1, ). The 4-isopropyl group in the target compound may confer improved metabolic stability over the 4-methoxy group in IIIa (), as alkyl substituents are less prone to oxidative metabolism.

Biological Activity

4-Isopropyl-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a synthetic compound that belongs to a class of sulfonamides. Sulfonamides have been widely studied for their pharmacological properties, including antibacterial and anti-inflammatory activities. This article will explore the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C20H26N2O3S

Molecular Weight: 378.50 g/mol

The compound features a sulfonamide group, which is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. The presence of a tetrahydroquinoline structure suggests potential neuroactive properties.

Antimicrobial Activity

Sulfonamides are primarily recognized for their antimicrobial properties. The mechanism involves competitive inhibition of the enzyme dihydropteroate synthase (DHPS), which is crucial in the bacterial synthesis of folate. This inhibition leads to reduced bacterial growth and proliferation.

Case Studies

- In vitro Studies : Several studies have demonstrated that sulfonamide derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have shown effectiveness against strains such as Escherichia coli and Staphylococcus aureus.

- Synergistic Effects : Research indicates that combining sulfonamides with other antibiotics can enhance their efficacy. For example, studies have reported that when used in conjunction with beta-lactam antibiotics, sulfonamides can exhibit synergistic effects leading to improved bacterial eradication rates.

Anticancer Activity

Recent investigations into the anticancer potential of sulfonamide derivatives have gained traction. These compounds may induce apoptosis in cancer cells through various pathways:

- Inhibition of Carbonic Anhydrase : Some sulfonamides inhibit carbonic anhydrase enzymes, which are overexpressed in certain tumors.

- Cell Cycle Arrest : Compounds similar to this compound have been shown to induce cell cycle arrest in cancer cell lines.

Case Studies

- Cell Line Studies : In vitro studies using human cancer cell lines (e.g., breast cancer and lung cancer) have demonstrated that certain sulfonamide derivatives can significantly reduce cell viability and induce apoptosis.

- Animal Models : In vivo studies in mice have shown that these compounds can inhibit tumor growth without significant toxicity to normal tissues.

Neuroprotective Activity

Given the tetrahydroquinoline moiety present in the compound's structure, there is potential for neuroprotective effects. Compounds in this class may exert antioxidant effects and modulate neurotransmitter systems.

Research Findings

- Neuroprotection in Models of Neurodegeneration : Preliminary studies suggest that related compounds can protect neuronal cells from oxidative stress-induced damage.

- Cognitive Enhancement : Some sulfonamide derivatives have been investigated for their potential to enhance cognitive function in animal models.

Q & A

Q. What are the key steps in synthesizing 4-isopropyl-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, typically including:

- Functionalization of the tetrahydroquinoline core : Introduction of the methoxyacetyl group via acylation under anhydrous conditions (e.g., using acyl chlorides and bases like triethylamine) .

- Sulfonamide coupling : Reacting the modified tetrahydroquinoline intermediate with 4-isopropylbenzenesulfonyl chloride in the presence of a coupling agent (e.g., HATU or DCC) .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve >95% purity .

Q. Optimization strategies :

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization employs a combination of spectroscopic and chromatographic techniques:

- NMR spectroscopy : Confirm the presence of key protons (e.g., isopropyl group at δ 1.2–1.4 ppm, methoxyacetyl protons at δ 3.2–3.4 ppm) and assess stereochemistry .

- High-resolution mass spectrometry (HRMS) : Verify molecular weight (expected [M+H]+: ~481.23 g/mol, based on C24H29N2O4S) .

- X-ray crystallography : Resolve ambiguous stereochemistry in the tetrahydroquinoline moiety if NMR data are inconclusive .

Advanced Research Questions

Q. What methodologies are recommended for analyzing contradictions in reported bioactivity data for sulfonamide derivatives?

Contradictions in bioactivity (e.g., varying IC50 values across studies) can be addressed through:

- Dose-response validation : Replicate assays under standardized conditions (e.g., ATP-based cell viability assays for cytotoxicity) .

- Target engagement studies : Use techniques like surface plasmon resonance (SPR) to confirm direct binding to purported targets (e.g., carbonic anhydrase isoforms) .

- Meta-analysis : Compare structural analogs (e.g., 4-chloro or 4-fluoro substituents) to identify trends in activity-structure relationships .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enzyme inhibition?

SAR studies should focus on:

- Modifying substituents : Test analogs with bulkier isopropyl groups (e.g., tert-butyl) to enhance hydrophobic interactions in enzyme pockets .

- Electronic effects : Introduce electron-withdrawing groups (e.g., nitro) on the benzenesulfonamide ring to improve binding affinity to polar residues .

- Stereochemical tuning : Synthesize enantiomers of the tetrahydroquinoline core to assess chirality-dependent activity .

Q. What computational tools are effective in predicting the pharmacokinetic properties of this compound?

- Molecular dynamics (MD) simulations : Predict blood-brain barrier permeability using tools like GROMACS .

- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate solubility (LogP ~3.5) and cytochrome P450 interactions .

- Docking studies : AutoDock Vina or Schrödinger Suite can model interactions with targets like HSP90 or tubulin .

Q. How can experimental design principles minimize variability in biological assay outcomes?

- Factorial design : Use a 2^k factorial approach to test variables (e.g., pH, temperature) in enzyme inhibition assays .

- Negative controls : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay conditions .

- Replication : Perform triplicate measurements to account for plate-to-plate variability in cell-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.